Orthogonal Functionalization and SuFEx Click Chemistry of 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Technical Guide for Drug Discovery
Orthogonal Functionalization and SuFEx Click Chemistry of 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Technical Guide for Drug Discovery
Executive Summary
In the modern landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, the demand for modular, highly stable electrophilic warheads has driven a paradigm shift toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS 1934408-67-9) emerges as a premier trifunctional building block in this domain[2]. By offering three distinct, orthogonally addressable reactive sites—a carboxylic acid, an aryl bromide, and a fluorosulfonyl group—this scaffold enables the rapid, high-throughput assembly of complex chemical probes and covalent therapeutics without cross-reactivity[1].
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, structural causality, and self-validating synthetic workflows required to harness this molecule effectively.
Physicochemical Profiling and Structural Anatomy
The utility of 2-Bromo-4-(fluorosulfonyl)benzoic acid lies in the distinct electronic and steric environments of its three functional groups. The quantitative data and structural parameters are summarized below for rapid reference[2].
| Property | Value / Description |
| Chemical Name | 2-Bromo-4-(fluorosulfonyl)benzoic acid |
| CAS Number | 1934408-67-9 |
| Molecular Formula | C7H4BrFO4S |
| Molecular Weight | 283.07 g/mol |
| Purity Standard | |
| Core Reactive Sites | 1. Carboxylic Acid (-COOH)2. Aryl Bromide (-Br)3. Fluorosulfonyl (-SO2F) |
| SuFEx Target Residues | Tyrosine (-OH), Lysine (-NH2), Serine (-OH) |
| Storage Conditions | Inert atmosphere, 2-8 °C (Recommended for long-term stability) |
The SuFEx Paradigm: The "Sleeping Beauty" Phenomenon
Historically, sulfonyl chlorides (-SO2Cl) were utilized to target nucleophilic amino acids; however, their extreme reactivity leads to rapid hydrolysis in aqueous media and off-target toxicity[3]. The fluorosulfonyl group (-SO2F) solves this via the SuFEx click chemistry paradigm [1].
The S(VI)-F bond is exceptionally stable to hydrolysis, reduction, and oxidation due to the high electronegativity of fluorine and the hexavalent sulfur center[1]. We refer to this as the "Sleeping Beauty" phenomenon : the -SO2F warhead remains completely dormant in physiological buffers[4]. It is only activated when the probe binds to a specific protein target. The precise electrostatic and geometric microenvironment of the protein's binding pocket activates a native nucleophile (e.g., a Tyrosine phenolic -OH) while simultaneously polarizing the S-F bond, facilitating the displacement of the fluoride ion to form an irreversible covalent bond[4].
If the target protein is denatured, the microenvironment is destroyed, and the SuFEx reaction fails entirely—proving that reactivity is driven by structural proximity rather than intrinsic chemical instability[4].
SuFEx-mediated covalent protein labeling pathway via microenvironment activation.
Orthogonal Synthetic Workflows
To successfully utilize 2-Bromo-4-(fluorosulfonyl)benzoic acid, researchers must exploit its orthogonal reactivity. The following self-validating protocols are designed to prevent premature activation of the -SO2F warhead.
Orthogonal functionalization workflow of 2-Bromo-4-(fluorosulfonyl)benzoic acid.
Protocol 1: Carboxylic Acid Activation (Amide Coupling)
Causality: The -SO2F group is highly resistant to standard peptide coupling reagents, allowing the selective activation of the carboxylic acid without warhead degradation[5]. HATU is selected for its high efficiency, overcoming the steric hindrance of the ortho-bromo group.
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Reaction Setup: Dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF.
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Base Addition: Add DIPEA (3.0 eq) to ensure the amine is free-based and reactive.
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Activation: Add HATU (1.2 eq) at 0 °C to prevent exothermic side reactions, then allow the mixture to warm to room temperature for 2 hours.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The intact mass must show the expected product with the -SO2F group retained (no loss of 19 Da corresponding to fluoride).
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Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.
Protocol 2: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Causality: The aryl bromide undergoes oxidative addition with Pd(0). While -SO2F is stable, prolonged exposure to harsh aqueous bases at high temperatures can cause hydrolysis. Therefore, mild bases (K2CO3) and strict degassing are required to accelerate the catalytic cycle and outcompete background hydrolysis.
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Reaction Setup: Combine the amide intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a rigorously degassed mixture of 1,4-Dioxane/H2O (4:1).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an inert argon atmosphere.
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Heating: Heat to 80 °C for exactly 4-6 hours. Prolonged heating must be avoided.
-
Self-Validation (19F NMR): After filtration through Celite and purification, validate the retention of the -SO2F warhead via 19F NMR. A characteristic sharp singlet between +60 to +65 ppm confirms the warhead is intact and has not degraded to a sulfonate.
Protocol 3: SuFEx Covalent Protein Labeling
Causality: The fully elaborated probe is introduced to the biological target. The aqueous buffer acts as a stabilizing medium until the probe docks into the protein, triggering the chemoselective SuFEx reaction[5].
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Incubation: Incubate the recombinant target protein (1 µM) with the synthesized SuFEx probe (10 µM) in physiological buffer (PBS, pH 7.4) at 37 °C.
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Kinetic Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
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Negative Control (Self-Validation): In a parallel control, pre-denature the protein by boiling it in SDS loading buffer before adding the probe. Denaturation destroys the catalytic microenvironment, halting the SuFEx reaction[4].
-
Analysis: Analyze via intact protein LC-MS (ESI-TOF). A successful covalent modification will present a mass shift corresponding to the probe mass minus the fluoride ion (-19 Da)[4].
Applications in Drug Discovery
The strategic deployment of 2-Bromo-4-(fluorosulfonyl)benzoic acid has revolutionized the discovery of selective covalent inhibitors. By utilizing the orthogonal workflow described above, researchers have generated vast libraries of SuFExable compounds.
A landmark application of this exact methodology led to the agnostic discovery of covalent inhibitors for human neutrophil elastase (hNE) [4]. By screening a library of functionalized sulfonyl fluorides, researchers identified benzenoid probes that selectively modified the active Ser195 of hNE with an IC50 of 0.24 µM, exhibiting greater than 833-fold selectivity over homologous proteases[4]. Furthermore, this scaffold is increasingly utilized in peptide macrocyclization , where the -SO2F group chemoselectively reacts with native Tyrosine residues in aqueous media to lock peptides into stable, bioactive conformations[5].
References
1.[2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica]. Cymit Química.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOCve2NES6WfR3ZwB9Wd7f1EszxW0SFUhE0GyH4JyXulmFTLAN7FXbcym1GCi223FXdmFqobVgIUCQ6URZljDBV6XJ_Gx8aARNzr5fTdV8GlJDlWOE2rQhn_CG4pPlO5xcuKqd0_-E27aLEgPHZxLyVNVvT139l_qYf4AvX4yZPDej9ozdiFvuWR2BX-mEROz_0cuMS94BJcS1Q==] 2.[New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design]. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6R_20hVMS3zbrhA0Yx_S3zVGIj9y9TkQt4NZni4MQz4VdyRytI1Cd-4ahxAjE1PoR-rzSWPlQg0Tzs6nGemQqKzLFs4DSGW_UOlfr8hk27t_mvu5-TqMnhL2DJ8lwpZ4POWka9ssJIf9F0KskSSFw] 3.[SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase]. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9YGv0_jU3YB_TwGnyM36t2GSJX0SLtUNGPMPD_YnHIiJUFtWonYRLKCx_3G0e_PTuKtgEQym_Z6FCoZ2rNTWcfqf-33Iexj35lvN4JGW_comSUDfy_R9jYS20N8sQwXt-afNXr1Fdc7vOrw==] 4. [Advances in sulfonyl exchange chemical biology: expanding druggable target space]. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNT3FEA2ys_pJN2J2XJkIeK3NtBdeL62-c266LfWwMjqOwHvorhlPb1Zgo6_hIrYzTa9119lzpOyW2qNAHUGTD9DgeAFuYTxPXYVRWUuk3002QFr_8cwM0wJ3o3fzfc8NbasyVqwZ4yEtuX9ysCT1WyOUc6M522SCa] 5.[Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media]. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfut3ApuTZ62feN-RlUvsllYOY2U75zebTYu6v3sDjrf9IgXzQPWLb6CBmFkicfO9grsmXzWqTgGUaK-159rAYSY8UoWpVc2UAquYh1D_ByQJP-_B5BZZpg5LPfLs3_b-89Ae4zqRP3jtlIoad]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
